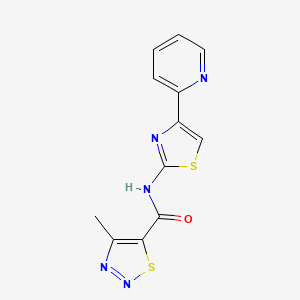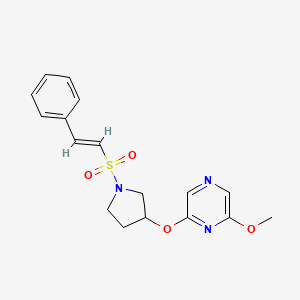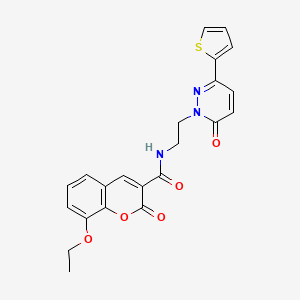
4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Binding and Anticancer Activity
Sulfonamide derivatives, including compounds structurally related to 4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide, have shown significant DNA binding and cleavage abilities, which are crucial for their anticancer activity. These compounds exhibit antiproliferative effects in various cancer cell lines, primarily through apoptosis. The effectiveness of these compounds against cancer cells underscores their potential in developing new anticancer therapies (González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer Treatment
Certain benzenesulfonamide derivatives have been explored for their utility in photodynamic therapy (PDT), a cancer treatment method that uses light-sensitive compounds to produce singlet oxygen, which destroys cancer cells. These compounds exhibit high singlet oxygen quantum yields, making them potent photosensitizers for PDT. Their photophysical and photochemical properties are instrumental in the treatment of cancer, highlighting their significance in medicinal chemistry (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic Analysis and Pharmaceutical Applications
Spectroscopic analysis and molecular docking studies of sulfonamide derivatives reveal their potential in pharmaceutical applications. These studies provide insight into the compounds' interactions with biological receptors, supporting their role in designing new pharmaceuticals. The spectroscopic behavior, including surface-enhanced Raman scattering (SERS), offers valuable information for the development of bioactive compounds (Mary, Mary, Krátký, Vinšová, Baraldi, & Gamberini, 2021).
Oxidative Stability and Catalytic Activities
The design and synthesis of sulfonamide-substituted compounds, including iron phthalocyanines, are tailored for enhanced oxidative stability and catalytic activities, particularly in olefin oxidation. These features are critical for their application in synthetic chemistry and industrial processes, demonstrating the versatility of sulfonamide derivatives in catalysis (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Antimicrobial Properties and UV Protection
Furthermore, the application of these compounds extends to the development of antimicrobial agents and UV-protective finishes for textiles. The incorporation of sulfonamide moieties into azodyes for cotton fabrics not only enhances the fabric's dyeability but also imparts effective antimicrobial properties and UV protection, underscoring the potential of these compounds in materials science (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-19(2,3)14-4-6-16(7-5-14)28(24,25)21-9-8-17(23)22-12-15(13-22)26-18-20-10-11-27-18/h4-7,10-11,15,21H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOADEFSNCMBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)
![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)

![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)

![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)

